REACTION_CXSMILES
|
C[O:2][CH:3](OC)[CH2:4][NH:5][S:6]([C:9]1[C:18]2[C:13](=[C:14]([N:19]([CH3:21])[CH3:20])[CH:15]=[CH:16][CH:17]=2)[CH:12]=[CH:11][CH:10]=1)(=[O:8])=[O:7].Cl>CO>[O:2]=[CH:3][CH2:4][NH:5][S:6]([C:9]1[C:18]2[C:13](=[C:14]([N:19]([CH3:21])[CH3:20])[CH:15]=[CH:16][CH:17]=2)[CH:12]=[CH:11][CH:10]=1)(=[O:8])=[O:7]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 1 h at 25° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then evaporated to dryness
|
Type
|
WAIT
|
Details
|
the material left
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in CH2Cl2 (10 mL)
|
Type
|
WASH
|
Details
|
the solution was washed with NaHCO3 (2 mL of a saturated aqueous solution)
|
Type
|
CUSTOM
|
Details
|
The organic layer was collected
|
Type
|
CUSTOM
|
Details
|
was evaporated under low pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O=CCNS(=O)(=O)C1=CC=CC2=C(C=CC=C12)N(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |